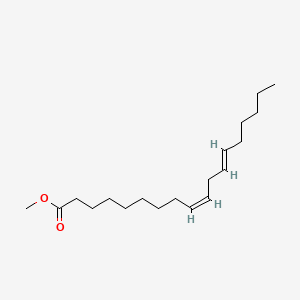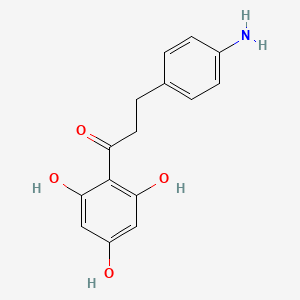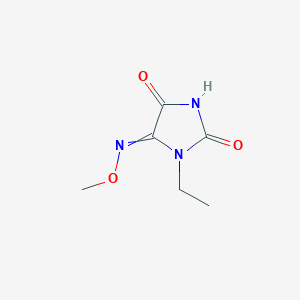
琥珀酸氢化可的松钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cortisone Sodium Succinate is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Its relevance spans various scientific and medical research areas, particularly focusing on its chemical and physical characteristics and reactions.
Synthesis Analysis
The synthesis of Cortisone has been a subject of significant scientific interest. Initially derived from bile acids with a 'normal' configuration, significant advancements have involved transforming allosteroids (steroids with a trans configuration at C-5) to cortisone, recognizing the potential abundance of steroidal sapogenins as sources. This process involves complex steps including dibromination, treatment with sodium iodide, and subsequent reactions to yield cortisone or its derivatives (Rosenkranz, Djerassi, Yashin, & Pataki, 1951).
Molecular Structure Analysis
The molecular structure of Cortisone Sodium Succinate is pivotal for its biological activity. Its structure facilitates the binding to intracellular glucocorticoid receptors, leading to transcription initiation of glucocorticoid-responsive genes. These actions result in the inhibition of phospholipase A2, blocking arachidonic acid release and thus preventing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Chemical Reactions and Properties
Cortisone Sodium Succinate participates in various chemical reactions, including those influencing immunosuppressive and anti-inflammatory pathways. Its glucocorticoid properties are central to its mechanism of action, affecting cytokine production and inhibiting inflammatory responses at the molecular level.
Physical Properties Analysis
The physical properties of Cortisone Sodium Succinate, including its solubility in water and stability in various formulations, play essential roles in its application and effectiveness in research and therapeutic contexts. The sodium succinate ester form is particularly designed for solubility and ease of use in intravenous formulations.
Chemical Properties Analysis
The chemical properties of Cortisone Sodium Succinate, such as its reactivity with other compounds and stability under different conditions, are crucial for its storage, handling, and application in scientific and medical research. These properties are influenced by its molecular structure, particularly the presence of functional groups that dictate its activity and interactions.
科学研究应用
开发和治疗用途
琥珀酸氢化可的松钠在皮质类固醇疗法的开发中发挥了关键作用,其根源可以追溯到 20 世纪 30 年代,当时首次使用动物肾上腺皮质组织提取物治疗肾上腺功能不全。到 1948 年,可的松被用于治疗第一位类风湿关节炎患者,标志着抗炎治疗的重大进步。这导致了 20 世纪 50 年代初可的松和氢化可的松的口服和关节内给药,以及 1954 年至 1958 年间随后引入用于全身抗炎治疗的合成类固醇。这些发展强调了可的松(包括其琥珀酸氢化钠形式)在控制炎症和休克中的关键作用,为风湿病学及其他领域做出了重大贡献 (Benedek, 2011)。
眼科的临床疗效
一项研究调查了包括琥珀酸氢化氢化可的松钠在内的皮质类固醇的睑上注射治疗难治性春季角膜结膜炎 (VKC) 的疗效,证明了其有效性。该研究将琥珀酸氢化氢化可的松钠与其他皮质类固醇进行了比较,揭示了它在暂时抑制与 VKC 相关的严重炎症方面的效用。这突出了琥珀酸氢化可的松钠在眼科疾病中的适用性,为严重的炎症性眼病提供了治疗选择 (Singh, Pal, & Dhull, 2001)。
鞘内给药和神经毒性
对磷酸钠地塞米松(一种相关的皮质类固醇)的连续鞘内给药的研究提供了对包括琥珀酸氢化可的松钠在内的类似化合物的潜在神经毒性作用和安全性概况的见解。本研究评估了输送到腰椎蛛网膜下腔的皮质类固醇的稳定性、生物利用度和安全性,揭示了它们在神经病学和疼痛管理中使用的重要注意事项 (Kroin, Schaefer, & Penn, 2000)。
在介入性疼痛管理中的作用
自 20 世纪 50 年代以来,皮质类固醇(包括琥珀酸氢化可的松钠)已广泛用于介入性疼痛管理。据推测,它们通过抑制促炎物质并引起可逆局部麻醉作用来减少炎症。皮质类固醇在神经轴阻滞中的应用,包括硬膜外注射和椎间关节注射,证明了它们在管理脊髓疼痛和其他疼痛性疾病中的重要作用,强调了它们在疼痛管理中的多功能性和重要性 (Manchikanti, 2002)。
安全和危害
属性
CAS 编号 |
7415-42-1 |
|---|---|
产品名称 |
Cortisone Sodium Succinate |
分子式 |
C₂₅H₃₁NaO₈ |
分子量 |
482.5 |
同义词 |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





